

Physical properties of 1,4-Diiodotetrafluorobenzene

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Compound of Interest

Compound Name: 1,4-Diiodotetrafluorobenzene

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An In-depth Technical Guide to the Physical Properties of **1,4-Diiodotetrafluorobenzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodotetrafluorobenzene (C₆F₄I₂) is a halogenated aromatic compound characterized by a tetrafluorinated benzene ring with two iodine atoms at the para positions.^[1] This specific arrangement of highly electronegative fluorine atoms and large, polarizable iodine atoms makes it an exceptional halogen bond (XB) donor.^[1] The electron-withdrawing fluorine atoms enhance the positive electrostatic potential, known as a σ -hole, on the outer side of the iodine atoms, making it a cornerstone in supramolecular chemistry and crystal engineering.^[1] Its ability to form strong, directional halogen bonds with a wide range of acceptors has led to its use in the construction of diverse supramolecular architectures, from discrete assemblies to complex networks.^{[2][3]} This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and key applications of **1,4-diiodotetrafluorobenzene**.

Physical and Chemical Properties

The key physical and chemical properties of **1,4-diiodotetrafluorobenzene** are summarized in the table below. These properties are crucial for its application in synthesis, crystal engineering, and materials science.

Property	Value	Reference
Molecular Formula	C ₆ F ₄ I ₂	[4][5][6]
Molecular Weight	401.87 g/mol	[4][5][6][7]
Melting Point	108-110 °C (lit.)	[5][7][8][9]
Boiling Point	252.4±35.0 °C (Predicted)	[8]
Density	2.671±0.06 g/cm ³ (Predicted)	[8]
Appearance	White or off-white solid powder	[10]
Solubility	Soluble in common organic solvents such as ether, ethyl acetate, and dichloromethane; good solubility in alcohol-based organic solvents; insoluble in water.	[10]
CAS Number	392-57-4	[5][6][7][8]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and application of **1,4-diiodotetrafluorobenzene**. Below are methodologies for its synthesis and the formation of co-crystals.

Synthesis of 1,4-Diiodotetrafluorobenzene

Method 1: Solution-Based Synthesis

A common method for the synthesis of **1,4-diiodotetrafluorobenzene** involves the direct iodination of 1,2,4,5-tetrafluorobenzene.[11]

- Reactants: 1,2,4,5-tetrafluorobenzene, iodine, and fuming sulfuric acid (oleum).[11]
- Procedure:
 - 1,2,4,5-tetrafluorobenzene is treated with iodine in 65% oleum.[11]

- The reaction mixture is heated to elevated temperatures.[\[11\]](#)
- The reaction progress is monitored to ensure the desired disubstituted product is formed.
[\[1\]](#)
- Upon completion, the mixture is carefully quenched, and the product is isolated.
- Purification is typically achieved through crystallization.[\[11\]](#)
- Key Parameters: The concentration of oleum, reaction temperature, and reaction time are critical factors that must be carefully controlled to optimize the yield and minimize the formation of byproducts.[\[1\]](#)[\[11\]](#)

Method 2: Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free alternative to traditional solution-based methods.
[\[11\]](#)

- Reactants: A fluorinated aromatic precursor and an iodinating agent.[\[11\]](#)
- Procedure:
 - The reactants are combined in a 1:1 grinding ratio in a ball mill.[\[11\]](#)
 - The mixture is ground for a specific duration, typically around 30 minutes for optimal conversion.[\[11\]](#)
 - The resulting solid product is then collected.
- Advantages: This method reduces solvent waste and can offer enhanced reaction control and selectivity.[\[11\]](#) The grinding time directly influences the final product composition.[\[11\]](#)

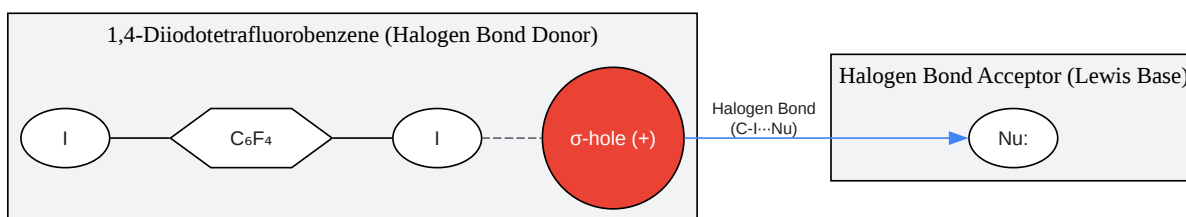
Co-crystal Formation

1,4-Diiodotetrafluorobenzene is widely used as a halogen bond donor to form co-crystals with various acceptors.[\[2\]](#) A general protocol for forming these co-crystals is slow evaporation.

- Materials: **1,4-diiodotetrafluorobenzene** (halogen bond donor) and a suitable halogen bond acceptor (e.g., 3-nitropyridine).[12]
- Procedure:
 - Equimolar amounts (or other desired stoichiometric ratios) of **1,4-diiodotetrafluorobenzene** and the halogen bond acceptor are dissolved in a suitable solvent, such as dichloromethane or ethanol.[12]
 - The solution is allowed to evaporate slowly at room temperature.[12]
 - Over time, co-crystals will form as the solvent evaporates.
 - The resulting crystals can be isolated for analysis.
- Characterization: The structure and stoichiometry of the resulting co-crystals are typically determined using single-crystal X-ray diffraction.[12]

Supramolecular Chemistry and Halogen Bonding

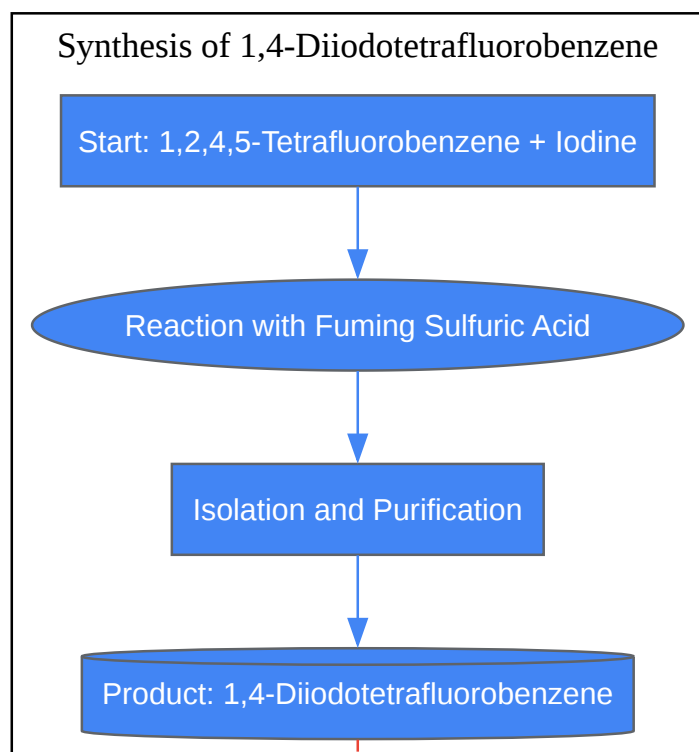
The utility of **1,4-diiodotetrafluorobenzene** in materials science and drug development stems from its ability to form strong and directional halogen bonds. This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atoms.[1]



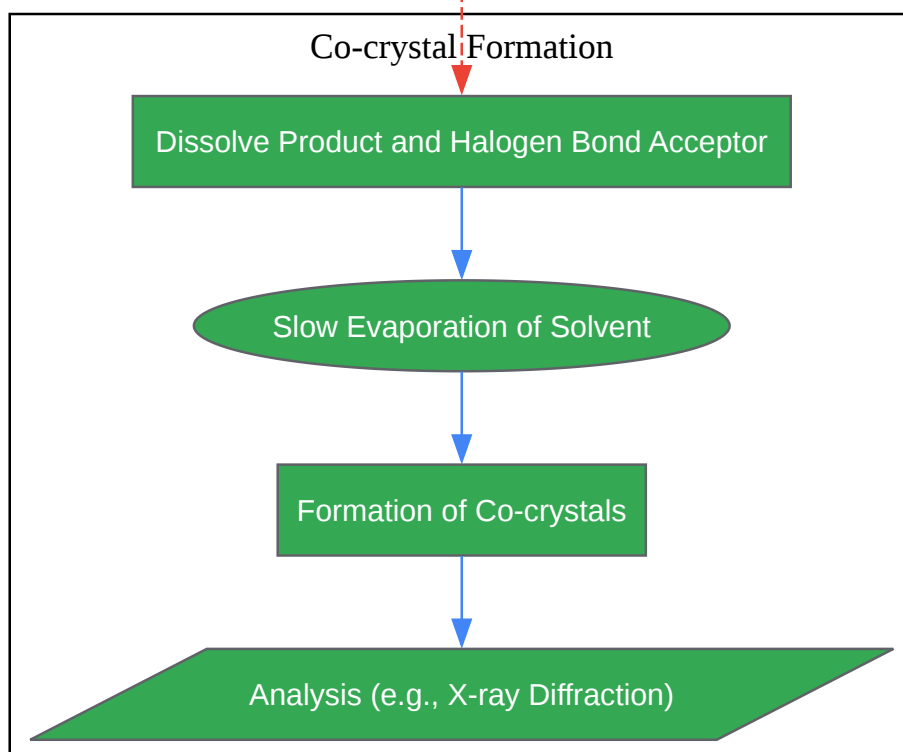
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Caption: Formation of a halogen bond between the σ -hole of an iodine atom on **1,4-diiodotetrafluorobenzene** and a Lewis base (Nu:).

The electron-withdrawing tetrafluorobenzene ring enhances the σ -hole on the iodine atoms, making **1,4-diiodotetrafluorobenzene** a powerful halogen bond donor.^[1] This allows for the predictable self-assembly of complex supramolecular structures.



Use in Supramolecular Assembly



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Caption: Experimental workflow for the synthesis of **1,4-diiodotetrafluorobenzene** and its subsequent use in co-crystal formation.

Applications in Research and Development

The unique properties of **1,4-diiodotetrafluorobenzene** make it a valuable tool in several areas of research and development:

- **Crystal Engineering:** It is extensively used to construct novel crystalline materials with tailored properties.[2][3] The directionality and strength of the halogen bonds it forms allow for precise control over the resulting supramolecular architecture.[1]
- **Materials Science:** Co-crystals formed with **1,4-diiodotetrafluorobenzene** have shown potential as functional materials, including phosphorescent materials and liquid crystals.[5][11] For instance, co-crystals with polycyclic aromatic hydrocarbons can exhibit strong phosphorescence.[13]
- **Drug Development:** Halogenated aromatic compounds are significant in medicinal chemistry. The inclusion of a carbon-halogen bond can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] While direct applications of **1,4-diiodotetrafluorobenzene** in pharmaceuticals are not widespread, its role as a building block for more complex halogenated molecules is of interest to drug development professionals.
- **Organic Synthesis:** The iodine atoms in **1,4-diiodotetrafluorobenzene** can serve as leaving groups in various cross-coupling reactions, such as Sonogashira and Ullmann couplings, making it a versatile substrate for synthesizing more complex organic molecules.[1]

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